2-Isopropylsulfanyl-pyrimidine-4-carbaldehyde
Overview
Description
2-Isopropylsulfanyl-pyrimidine-4-carbaldehyde is an organic compound with the molecular formula C8H10N2OS. It is a pyrimidine derivative characterized by the presence of an isopropylsulfanyl group at the second position and a formyl group at the fourth position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropylsulfanyl-pyrimidine-4-carbaldehyde typically involves the introduction of the isopropylsulfanyl group and the formyl group onto the pyrimidine ring. One common method involves the reaction of 2-chloropyrimidine with isopropyl mercaptan in the presence of a base such as sodium hydride to form 2-isopropylsulfanyl-pyrimidine. This intermediate is then subjected to formylation using a reagent like Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) to yield this compound .
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply to its production .
Chemical Reactions Analysis
Types of Reactions
2-Isopropylsulfanyl-pyrimidine-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The isopropylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-Isopropylsulfanyl-pyrimidine-4-carboxylic acid.
Reduction: 2-Isopropylsulfanyl-pyrimidine-4-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Isopropylsulfanyl-pyrimidine-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting pyrimidine-based biological pathways.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is utilized in the study of enzyme mechanisms and as a probe for biological systems.
Mechanism of Action
The mechanism of action of 2-Isopropylsulfanyl-pyrimidine-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The isopropylsulfanyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The formyl group can participate in hydrogen bonding or covalent interactions with nucleophilic residues in the target protein .
Comparison with Similar Compounds
Similar Compounds
2-Methylsulfanyl-pyrimidine-4-carbaldehyde: Similar structure but with a methylsulfanyl group instead of an isopropylsulfanyl group.
2-Ethylsulfanyl-pyrimidine-4-carbaldehyde: Similar structure but with an ethylsulfanyl group instead of an isopropylsulfanyl group.
2-Phenylsulfanyl-pyrimidine-4-carbaldehyde: Similar structure but with a phenylsulfanyl group instead of an isopropylsulfanyl group.
Uniqueness
2-Isopropylsulfanyl-pyrimidine-4-carbaldehyde is unique due to the presence of the isopropylsulfanyl group, which can influence its chemical reactivity and biological activity. The isopropyl group can provide steric hindrance and affect the compound’s interaction with biological targets, potentially leading to different pharmacological profiles compared to its analogs .
Properties
IUPAC Name |
2-propan-2-ylsulfanylpyrimidine-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-6(2)12-8-9-4-3-7(5-11)10-8/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APCPUTOYVGLCKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC=CC(=N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70695962 | |
Record name | 2-[(Propan-2-yl)sulfanyl]pyrimidine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70695962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885275-17-2 | |
Record name | 2-[(Propan-2-yl)sulfanyl]pyrimidine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70695962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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